Teluro de cobre (CuTe)

Descripción general

Descripción

Copper telluride (CuTe), also known as cuprous telluride, is a chemical compound composed of copper and tellurium in a 1:1 ratio. It is a semiconductor material with a wide range of applications in science and industry. CuTe has a unique combination of electrical, optical, and thermal properties that make it an attractive material for a variety of applications.

Aplicaciones Científicas De Investigación

Materiales termoeléctricos

El teluro de cobre se ha identificado como un prometedor material termoeléctrico debido a sus propiedades semiconductoras de tipo p . Es capaz de convertir las diferencias de temperatura directamente en voltaje eléctrico y viceversa. Esta propiedad es particularmente útil en la generación de energía a partir de la recuperación de calor residual y en la refrigeración sin partes móviles.

Tecnología de puntos cuánticos

Puntos cuánticos: hechos de teluro de cobre tienen espectros de emisión estrechos, que pueden ajustarse para longitudes de onda específicas . Estos puntos cuánticos se utilizan en aplicaciones ópticas avanzadas, incluida la bioimagen, donde sus propiedades ópticas dependientes del tamaño son cruciales.

Electrodeposición para electrónica

La electrodeposición de películas delgadas de teluro de cobre es significativa en la electrónica . Estas películas se utilizan en varios componentes electrónicos debido a sus propiedades eléctricas y termoeléctricas. El control preciso sobre la composición durante la electrodeposición permite adaptar las características eléctricas del material.

Tecnología de baterías

En el ámbito de la tecnología de baterías, el teluro de cobre se explora por su potencial para mejorar el rendimiento de las baterías . Su naturaleza semiconductora y sus propiedades eléctricas lo convierten en un candidato para su uso en electrodos y otros componentes de la batería.

Plasmónica

El campo de la plasmónica se beneficia de las propiedades ópticas del teluro de cobre . Los dispositivos plasmónicos, que explotan las oscilaciones de los electrones libres estimulados por la luz, pueden mejorarse utilizando materiales como CuTe para lograr un mejor control de la luz a nanoescala.

Fotovoltaica

La interacción del teluro de cobre con la luz y sus propiedades semiconductoras lo convierten en un material valioso para las células fotovoltaicas . Las interfaces CuTe/Cu son de particular interés por su potencial para mejorar la eficiencia de las células solares.

Estudios de reconstrucción de superficies

El estudio de la reconstrucción de superficies es otra aplicación donde el teluro de cobre juega un papel . Los investigadores utilizan CuTe para comprender los cambios que ocurren en la superficie de los materiales, lo cual es fundamental para el desarrollo de nuevos materiales con las propiedades superficiales deseadas.

Mecanizado por descarga eléctrica (EDM)

En EDM, una aleación de cobre con telurio se utiliza para reemplazar al cobre cuando se produce la carga de la rueda de esmerilado durante el acabado fino del electrodo . Esta aleación conserva las propiedades del cobre en el proceso de EDM, proporcionando una operación de mecanizado más eficiente.

Mecanismo De Acción

Target of Action

Copper telluride (CuTe) primarily targets bacterial cells, particularly Gram-negative bacteria .

Mode of Action

CuTe nano-clusters, which resemble grape clusters with rough surfaces, adhere tightly to bacterial surfaces . This interaction leads to the leakage of various intracellular components, including nucleic acid, proteins, and potassium . On Cu substrates, Te induces the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer by replacing 4 Cu atoms per unit cell with two Te atoms .

Biochemical Pathways

The bactericidal activity of CuTe involves the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH) . These processes lead to oxidative stress in bacterial cells, disrupting their normal function and leading to cell death .

Pharmacokinetics

Cute nano-clusters are well dispersable in water , which may enhance their bioavailability and distribution in biological systems.

Result of Action

The action of CuTe results in ultra-high sterilization efficacy at ultra-low concentration . It effectively inhibits the development of bacterial biofilms and drastically reduces bacterial numbers in a mouse model with lethal intraperitoneal infection, increasing the mouse survival rate to 90% .

Action Environment

The action of CuTe can be influenced by environmental factors such as temperature and the presence of an oxidizer . For instance, the oxidation of copper telluride to the most stable tellurate (Cu3TeO6) occurs at low temperatures . The increase in roasting temperature above 900 °C and the presence of an oxidizer favor the decomposition of copper orthotellurate .

Direcciones Futuras

Copper telluride has attracted increasing attention in recent years for potential thermoelectrics, quantum dot, battery, and plasmonics applications . The development of highly potent bactericidal inorganic formulations with simplified structure, multiple antibacterial mechanisms, and promising application potential is encouraging .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Copper Telluride are not well-studied. As an inorganic compound, it does not directly interact with enzymes, proteins, or other biomolecules in the same way that organic compounds do. Copper Telluride’s potential role in biochemical reactions could be related to its physical and chemical properties, such as its ability to conduct electricity .

Cellular Effects

It has been suggested that tellurium interacts strongly with surfaces, inducing a complex displacive reconstruction

Molecular Mechanism

The molecular mechanism of Copper Telluride’s action is not well-understood. As an inorganic compound, it does not bind to biomolecules or influence gene expression in the same way that organic compounds do. Its physical and chemical properties, such as its electrical conductivity, could potentially influence molecular processes .

Temporal Effects in Laboratory Settings

It has been suggested that Copper Telluride can be synthesized with perfect long-range order , indicating that it may have good stability

Propiedades

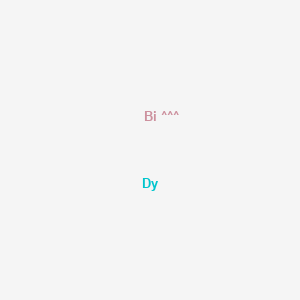

IUPAC Name |

tellanylidenecopper | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCHKAUWIRYEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

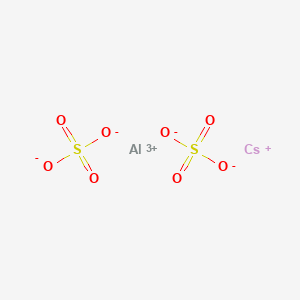

Molecular Formula |

CuTe | |

| Record name | copper(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893166 | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12019-23-7 | |

| Record name | Copper telluride (CuTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper telluride (CuTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.